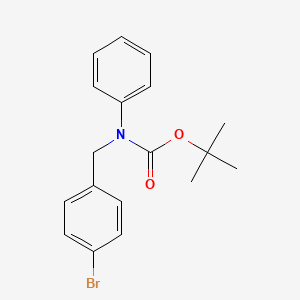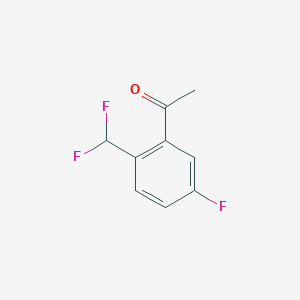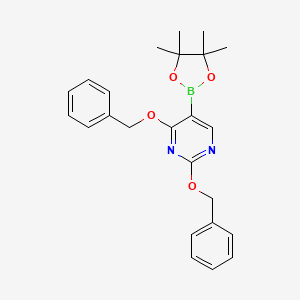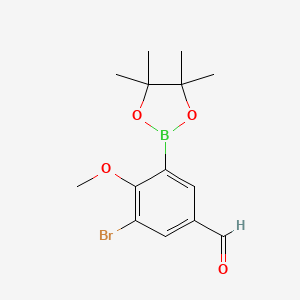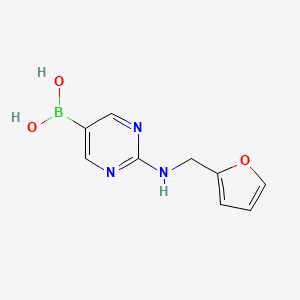
(2-((Furan-2-ylmethyl)amino)pyrimidin-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-((Furan-2-ylmethyl)amino)pyrimidin-5-yl)boronic acid is an organoboron compound with the molecular formula C9H10BN3O3 and a molecular weight of 219.01 g/mol . This compound is notable for its applications in organic synthesis, particularly in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Furan-2-ylmethyl)amino)pyrimidin-5-yl)boronic acid typically involves the reaction of 2-[(2-Furylmethyl)amino]pyrimidine with a boronic acid derivative. One common method is hydroboration, where a B–H bond is added over an alkene or alkyne to form the corresponding alkyl or alkenylborane . This reaction is generally rapid and allows for the exploration of organoborane chemistry.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organoboron compound synthesis, such as hydroboration and Suzuki–Miyaura coupling, are likely employed on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions
(2-((Furan-2-ylmethyl)amino)pyrimidin-5-yl)boronic acid undergoes various types of reactions, including:
Oxidation: Conversion of the boronic acid group to other functional groups.
Reduction: Reduction of the pyrimidine ring or other functional groups.
Substitution: Replacement of the boronic acid group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds .
Applications De Recherche Scientifique
(2-((Furan-2-ylmethyl)amino)pyrimidin-5-yl)boronic acid has several scientific research applications:
Chemistry: Used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of complex organic molecules for various industrial applications.
Mécanisme D'action
The mechanism of action of (2-((Furan-2-ylmethyl)amino)pyrimidin-5-yl)boronic acid primarily involves its role as a boronic acid derivative in Suzuki–Miyaura coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Another boronic acid derivative used in Suzuki–Miyaura coupling.
2-Aminopyrimidine-5-boronic acid: Similar structure with an amino group instead of the furylmethyl group.
Uniqueness
(2-((Furan-2-ylmethyl)amino)pyrimidin-5-yl)boronic acid is unique due to the presence of the furylmethyl group, which can influence its reactivity and the types of reactions it undergoes .
Propriétés
IUPAC Name |
[2-(furan-2-ylmethylamino)pyrimidin-5-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BN3O3/c14-10(15)7-4-11-9(12-5-7)13-6-8-2-1-3-16-8/h1-5,14-15H,6H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITHXDBMQIAWPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)NCC2=CC=CO2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


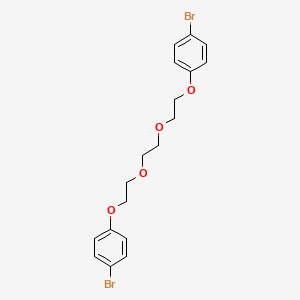
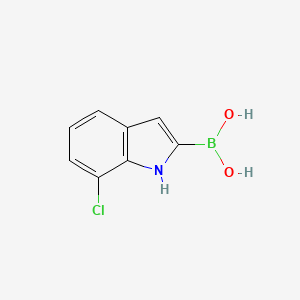
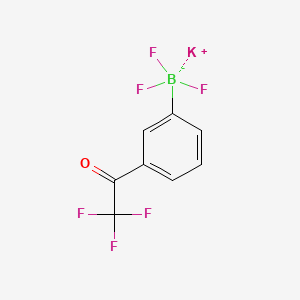
![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B8248935.png)

